4-Methoxysalicylic acid

描述

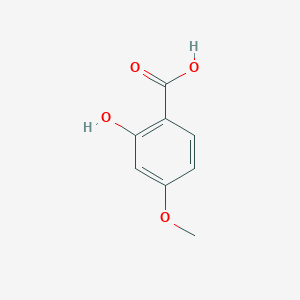

4-甲氧基水杨酸,也称为2-羟基-4-甲氧基苯甲酸,是一种有机化合物,分子式为C8H8O4。它是水杨酸的衍生物,其中苯环上的一个氢原子被甲氧基取代。 该化合物以其在化学、生物学和医学等各个领域的应用而闻名 .

准备方法

合成路线和反应条件: 4-甲氧基水杨酸可以通过多种方法合成。一种常见的合成方法是利用硫酸二甲酯在碱性水溶液中对2,4-二羟基苯甲酸进行甲基化反应。 该反应生成4-甲氧基水杨酸的粗产品,可以进一步纯化 .

工业生产方法: 在工业生产中,4-甲氧基水杨酸的合成通常使用甲醇中的甲醇钠,然后添加甲基甲苯磺酸酯。 然后蒸馏反应混合物以获得所需产物 .

化学反应分析

反应类型: 4-甲氧基水杨酸会经历各种化学反应,包括:

氧化: 它可以被氧化生成相应的醌类化合物。

还原: 还原反应可以将其转化为不同的羟基衍生物。

取代: 在特定条件下,甲氧基可以被其他官能团取代.

常见的试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠等还原剂。

取代: 卤素和酸等试剂可以促进取代反应.

主要形成的产物:

氧化: 醌类化合物和其他氧化衍生物。

还原: 羟基衍生物。

取代: 各种取代苯甲酸.

科学研究应用

Biochemical and Pharmaceutical Applications

Tyrosinase Inhibition and Skin-Lightening Agents

4-MSA is recognized for its ability to inhibit tyrosinase, an enzyme crucial in melanin production. This property makes it a candidate for skin-lightening agents. A notable development is the potassium salt of 4-methoxysalicylic acid (4MSK), which has been shown to effectively reduce melanin synthesis in vitro. Studies have indicated that 4MSK can penetrate the skin effectively, enhancing its potential as a cosmetic ingredient for skin depigmentation .

Case Study: Shiseido's Research

Shiseido has developed formulations incorporating 4MSK, demonstrating its efficacy in reducing pigmentation while maintaining skin health. Their research highlights the compound's role in inhibiting melanin production without causing significant cytotoxicity to melanocytes, which are the cells responsible for melanin synthesis .

Biodegradation Studies

The environmental impact of phenolic compounds like 4-MSA has been studied extensively. Research indicates that certain bacteria can utilize 4-MSA as a carbon source, leading to its biodegradation. This property is particularly relevant in bioremediation efforts where microbial degradation of pollutants is desired .

Case Study: Eubacterium Strains

Studies involving Eubacterium strains have shown that these microorganisms can metabolize 4-MSA under anaerobic conditions, suggesting potential applications in waste management and environmental cleanup efforts .

Cosmetic Formulations and Safety Assessments

Skin Penetration Enhancers

The formulation of ionic liquids using 4-MSA has been investigated to improve the penetration of active ingredients through the skin barrier. This application is crucial for enhancing the efficacy of topical treatments, particularly those aimed at delivering therapeutic agents for skin conditions .

Safety Evaluations

Toxicological assessments have been conducted to evaluate the safety profile of 4-MSA when used in cosmetic formulations. These studies focus on its cytotoxic effects on skin cells, ensuring that formulations are both effective and safe for consumer use .

作用机制

4-甲氧基水杨酸的作用机制涉及它与各种分子靶标的相互作用。它可以作为抗氧化剂,清除自由基并抑制氧化应激。 此外,它可能与参与炎症途径的酶相互作用,从而发挥抗炎作用 .

类似化合物:

3-甲氧基水杨酸: 结构相似,但甲氧基位于不同的位置。

6-甲氧基水杨酸: 另一种异构体,甲氧基位于苯环上的第六位.

独特性: 4-甲氧基水杨酸因其甲氧基的特定位置而具有独特性,这影响了它的化学反应性和生物活性。 这种位置差异会导致它与酶和其他分子靶标的相互作用发生变化,使其与其异构体有所区别 .

相似化合物的比较

3-Methoxysalicylic Acid: Similar structure but with the methoxy group at a different position.

6-Methoxysalicylic Acid: Another isomer with the methoxy group at the sixth position on the benzene ring.

Uniqueness: 4-Methoxysalicylic acid is unique due to its specific position of the methoxy group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in its interaction with enzymes and other molecular targets, making it distinct from its isomers .

生物活性

4-Methoxysalicylic acid (4-MSA), a derivative of salicylic acid, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the 4-position of the salicylic acid backbone. Its chemical structure can be represented as:

This compound exhibits both hydrophilic and lipophilic properties, which may influence its biological activity and absorption in biological systems.

Biological Activities

The biological activities of 4-MSA can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that 4-MSA possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for use in treating infections. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 50 µg/mL for both pathogens .

2. Anti-Acne Effects

4-MSA has been evaluated for its efficacy in treating acne vulgaris. In a clinical trial involving 20 participants aged 5 to 30 years, it was found to be as effective as salicylic acid in reducing acne lesions. The study utilized a scoring system to evaluate improvements in comedones, papules, and pustules over two weeks, showing significant reductions in all categories .

| Acne Type | Score Before Treatment | Score After Treatment | Improvement (%) |

|---|---|---|---|

| Comedone | 3.5 | 1.0 | 71.4 |

| Papule | 2.8 | 0.6 | 78.6 |

| Pustule | 2.0 | 0.2 | 90.0 |

3. Antioxidant Activity

The antioxidant capacity of 4-MSA has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

4. Cytotoxic Effects on Cancer Cells

In vitro studies have demonstrated that 4-MSA exhibits cytotoxic effects on several cancer cell lines, including melanoma and breast cancer cells. The compound induced apoptosis in these cells through the activation of caspase pathways, suggesting potential as an anticancer agent .

The mechanisms underlying the biological activities of 4-MSA are multifaceted:

- Tyrosinase Inhibition : Research indicates that 4-MSA inhibits tyrosinase activity, which is crucial in melanin biosynthesis. This property may explain its use in skin whitening products and treatments for hyperpigmentation .

- Protein Degradation Pathways : Studies suggest that derivatives of benzoic acid, including 4-MSA, enhance proteasome activity and autophagy pathways in fibroblasts, which could have implications for aging and cellular health .

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, 4-MSA may protect cells from oxidative damage, thereby reducing inflammation and promoting cell survival .

Case Studies

Several case studies highlight the therapeutic potential of 4-MSA:

- Case Study on Acne Treatment : A double-blind study compared the efficacy of topical formulations containing either salicylic acid or 4-MSA over six weeks in adolescents with moderate acne. Results indicated comparable efficacy with fewer reported side effects for the 4-MSA group.

- Antioxidant Efficacy in Diabetic Models : In diabetic rats treated with 4-MSA, significant reductions in blood glucose levels and improvements in lipid profiles were observed compared to control groups, indicating potential benefits for metabolic disorders.

属性

IUPAC Name |

2-hydroxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIXVKKOHPQOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176906 | |

| Record name | 4-Methoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2237-36-7 | |

| Record name | 4-Methoxysalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2237-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002237367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2237-36-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxysalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。